5-Chloro-2-(chloromethyl)pyrimidine

Catalog No.
S866571
CAS No.
944902-28-7
M.F
C5H4Cl2N2
M. Wt
163.001
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(chloromethyl)pyrimidine

CAS Number

944902-28-7

Product Name

5-Chloro-2-(chloromethyl)pyrimidine

IUPAC Name

5-chloro-2-(chloromethyl)pyrimidine

Molecular Formula

C5H4Cl2N2

Molecular Weight

163.001

InChI

InChI=1S/C5H4Cl2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2

InChI Key

QWCRLUJTUHEVAU-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)CCl)Cl

5-Chloro-2-(chloromethyl)pyrimidine (CAS 944902-28-7) is a highly versatile, bifunctional halogenated heterocycle characterized by an electron-deficient pyrimidine core, a reactive 2-chloromethyl group, and a 5-chloro substituent [1]. With a molecular weight of 163.01 g/mol, this building block is primarily procured for its orthogonal reactivity profile: the benzylic-like chloromethyl group readily undergoes nucleophilic substitution (SN2) under mild conditions, while the 5-chloro position serves as a stable handle for subsequent transition-metal-catalyzed cross-coupling reactions . This dual-functionality makes it a critical precursor in the scalable synthesis of complex agrochemicals, trifluoromethylpyridine (TFMP) derivatives, and pharmaceutical active ingredients, particularly fused benzoxazepinone ion channel modulators [2].

Procuring a generic chloromethylpyrimidine isomer or a different 5-halo analog often leads to process bottlenecks and reduced overall yields [1]. Substituting with 4-(chloromethyl)pyrimidine drastically reduces SN2 reactivity due to an unfavorable electronic environment compared to the highly activated 2-position, necessitating harsher reaction conditions that can degrade sensitive substrates [1]. Conversely, replacing the 5-chloro group with a 5-bromo substituent (5-bromo-2-(chloromethyl)pyrimidine) increases steric hindrance, which paradoxically limits accessibility during downstream cross-coupling and increases the risk of premature dehalogenation or side reactions during the initial nucleophilic alkylation step . Therefore, the exact 5-chloro-2-(chloromethyl) substitution pattern is essential for maintaining chemoselectivity and high throughput in multi-step syntheses.

Nucleophilic Substitution Efficiency: 2-Position vs. 4-Position Isomers

The placement of the chloromethyl group on the pyrimidine ring dictates the activation energy required for nucleophilic attack. The 2-chloromethyl group in 5-chloro-2-(chloromethyl)pyrimidine is highly activated by the adjacent nitrogen atoms at positions 1 and 3, facilitating rapid SN2 functionalization at the benzylic position [1]. In contrast, isomers such as 4-(chloromethyl)pyrimidine exhibit significantly reduced reactivity due to a less favorable electronic environment, often requiring elevated temperatures or extended reaction times to achieve comparable conversions . This difference directly impacts process cycle times and the survival rate of thermally sensitive nucleophiles.

Evidence DimensionReactivity in benzylic functionalization (SN2)
Target Compound DataFacilitates rapid functionalization under mild conditions due to optimal electronic activation
Comparator Or Baseline4-(chloromethyl)pyrimidine (reduced reactivity, requires harsher conditions)
Quantified DifferenceSignificantly higher reaction rates and milder condition requirements for the 2-isomer
ConditionsStandard nucleophilic substitution (e.g., amination or etherification) at the chloromethyl position

Selecting the 2-chloromethyl isomer ensures shorter process times and higher yields when coupling with delicate or sterically hindered nucleophiles.

Orthogonal Stability: 5-Chloro vs. 5-Bromo Analogs in Cross-Coupling

For multi-step syntheses requiring sequential SN2 and cross-coupling reactions, the choice of the 5-halo substituent is critical. While bromine is typically more reactive in palladium-catalyzed couplings, substituting with 5-bromo-2-(chloromethyl)pyrimidine introduces enhanced steric hindrance that limits accessibility for certain bulky cross-coupling partners [1]. Furthermore, the 5-chloro group in 5-chloro-2-(chloromethyl)pyrimidine provides a superior balance of stability during the initial SN2 reaction at the chloromethyl site, preventing premature oxidative addition or unwanted side reactions that can occur with the more labile C-Br bond.

Evidence DimensionSteric hindrance and chemoselectivity in sequential reactions
Target Compound Data5-Chloro group remains stable during SN2, accessible for subsequent activation
Comparator Or Baseline5-Bromo-2-(chloromethyl)pyrimidine (enhanced steric hindrance, higher risk of premature reaction)
Quantified DifferenceImproved chemoselectivity and reduced steric blocking for the 5-chloro derivative
ConditionsSequential nucleophilic substitution followed by transition-metal-catalyzed cross-coupling

Procuring the 5-chloro derivative minimizes side reactions during initial alkylations, improving the overall yield of the final cross-coupled product.

Structural Integration in Ion Channel Modulators

5-Chloro-2-(chloromethyl)pyrimidine is a validated reagent in the synthesis of fused benzoxazepinones, a class of compounds developed as late sodium current (late INa) inhibitors [1]. The incorporation of the 5-chloropyrimidine moiety via the 2-chloromethyl linker provides specific physicochemical properties that are critical for target binding and metabolic stability [1]. Using a non-halogenated baseline like 2-(chloromethyl)pyrimidine fails to provide the necessary electronic modulation or the synthetic handle required to further optimize the pharmacological profile of these anti-ischemic candidates [1].

Evidence DimensionSuitability for late INa inhibitor synthesis
Target Compound DataProvides essential 5-chloro substituent for electronic modulation and further derivatization
Comparator Or Baseline2-(chloromethyl)pyrimidine (lacks the 5-position synthetic handle)
Quantified DifferenceEnables access to halogenated D-ring analogs critical for SAR optimization
ConditionsSynthesis and optimization of fused benzoxazepinone late sodium current inhibitors

For pharmaceutical procurement, this specific building block is indispensable for accessing the required chemical space in cardiac drug development programs.

Synthesis of Fused Benzoxazepinone Ion Channel Modulators

Directly leveraging its bifunctional nature, this compound is utilized as a key alkylating agent to introduce a 5-chloropyrimidine moiety into fused benzoxazepinone scaffolds. This is critical for developing late sodium current (late INa) inhibitors targeting cardiovascular conditions like Long QT-3 syndrome and hypertrophic cardiomyopathy[1].

Development of Trifluoromethylpyridine (TFMP) Agrochemicals

The compound serves as a vital intermediate in the synthesis of trifluoromethylpyridine (TFMP) derivatives. The reactive 2-chloromethyl group allows for efficient coupling, while the 5-chloro position can be further manipulated to achieve the unique physicochemical properties required for advanced insecticides and herbicides[2].

Sequential SN2 and Cross-Coupling Workflows

In complex library synthesis, the orthogonal reactivity of the chloromethyl group and the 5-chloro substituent allows for a reliable two-step functionalization process. It is the preferred choice over 5-bromo analogs when steric hindrance must be minimized and chemoselectivity preserved during the initial nucleophilic substitution phase.

XLogP3

1.3

Wikipedia

5-Chloro-2-(chloromethyl)pyrimidine

Dates

Last modified: 08-15-2023

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